molecular formula C18H21NO4S B8054375 N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide

N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B8054375
M. Wt: 347.4 g/mol
InChI Key: CCMMAIFZPPYOQX-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, an oxetane ring, and a sulfonamide group

Properties

IUPAC Name

N-benzyl-N-[3-(hydroxymethyl)oxetan-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-15-7-9-17(10-8-15)24(21,22)19(18(12-20)13-23-14-18)11-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMAIFZPPYOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3(COC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxetane ring, followed by the introduction of the benzyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonamide group can produce benzylamine.

Scientific Research Applications

N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(oxetan-3-yl)oxetan-3-amine
  • N-benzyl-N-(3-hydroxypropyl)benzenesulfonamide

Uniqueness

N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the oxetane ring and the sulfonamide group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide
Reactant of Route 2
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide

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